An In-depth Technical Guide to 2-Cyclopropylpyridin-4-amine
An In-depth Technical Guide to 2-Cyclopropylpyridin-4-amine
Abstract: 2-Cyclopropylpyridin-4-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and reactivity. Particular emphasis is placed on the strategic role of its constituent motifs—the aminopyridine core and the cyclopropyl group—in drug discovery, where they contribute to enhanced metabolic stability, target affinity, and potency. Safety protocols and handling considerations are also detailed to ensure its effective and safe utilization in a research environment.
Chemical Identity and Physicochemical Properties
2-Cyclopropylpyridin-4-amine is a substituted aminopyridine featuring a cyclopropyl ring at the 2-position. This combination of a rigid, strained aliphatic ring and an aromatic, basic heterocycle imparts unique characteristics that are highly valued in the design of novel bioactive molecules.
Structural and General Data
The fundamental properties of 2-Cyclopropylpyridin-4-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-cyclopropylpyridin-4-amine | N/A |
| Synonyms | 2-cyclopropyl-4-pyridinamine | N/A |
| CAS Number | 340006-71-5 | N/A |
| Molecular Formula | C₈H₁₀N₂ | N/A |
| Molecular Weight | 134.18 g/mol | N/A |
| Appearance | Solid (Typical) | N/A |
Visualization of Chemical Structure
The 2D structure of the molecule highlights the key functional groups.
Caption: 2D Structure of 2-Cyclopropylpyridin-4-amine.
Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound are not publicly available, a robust profile can be predicted based on the constituent functional groups. These predictions are critical for researchers in confirming the identity and purity of synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct regions for the aromatic, amine, and cyclopropyl protons.
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Pyridine Ring Protons (δ 6.0-8.5 ppm): Three signals are expected in the aromatic region. The proton at C6, adjacent to the ring nitrogen, will likely be the most downfield. The protons at C3 and C5 will appear as doublets or multiplets, with coupling constants characteristic of pyridines.[1][2][3]
-
Amine Protons (δ 4.0-6.0 ppm): A broad singlet corresponding to the two NH₂ protons is anticipated. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
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Cyclopropyl Protons (δ 0.5-2.5 ppm): This region will show a complex set of multiplets. The methine proton (CH) attached to the pyridine ring will be the most downfield of this group. The two pairs of diastereotopic methylene protons (CH₂) on the cyclopropyl ring will exhibit complex spin-spin coupling with each other and the methine proton, resulting in overlapping multiplets.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule.
-
Pyridine Ring Carbons (δ 100-160 ppm): Five signals are expected. The carbons directly attached to nitrogen (C2 and C6) and the amino group (C4) will be the most deshielded in this group.[4]
-
Cyclopropyl Carbons (δ -5 to 20 ppm): The three carbons of the cyclopropyl ring are expected to be significantly shielded, appearing at unusually high field (upfield).[5] The methine carbon attached to the pyridine ring will be slightly more downfield than the two equivalent methylene carbons.[5][6]
Synthesis and Reactivity
The synthesis of substituted aminopyridines is a well-established field, offering several plausible routes to 2-Cyclopropylpyridin-4-amine.
Proposed Synthetic Strategies
A common and effective approach involves the construction of the substituted pyridine ring from acyclic precursors or the modification of a pre-existing pyridine scaffold.
Strategy: Modification of a Pyridine Precursor
This strategy is often preferred for its modularity. A key intermediate would be a 2-cyclopropyl-4-halopyridine (e.g., 4-chloro or 4-bromo).
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Step 1: Introduction of the Cyclopropyl Group: Starting with a dihalopyridine such as 2,4-dichloropyridine, a selective cross-coupling reaction like a Suzuki-Miyaura coupling with cyclopropylboronic acid can install the cyclopropyl group at the 2-position. This position is often more reactive in such couplings.
-
Step 2: Amination: The remaining halogen at the 4-position can be displaced by an amino group. This can be achieved through nucleophilic aromatic substitution with ammonia or a protected amine source, often under high pressure and temperature, or more commonly via modern palladium-catalyzed methods like the Buchwald-Hartwig amination.[7]
Caption: Plausible two-step synthesis of 2-Cyclopropylpyridin-4-amine.
Chemical Reactivity
The reactivity of 2-Cyclopropylpyridin-4-amine is governed by its three key components:
-
Pyridine Nitrogen: As a weak base, this nitrogen can be protonated or alkylated. Its basicity is modulated by the electron-donating effects of both the amino and cyclopropyl groups.
-
Amino Group: The exocyclic amino group is the primary site for reactions such as acylation, alkylation, and diazotization. It is a strong activating group, making the pyridine ring more susceptible to electrophilic substitution, although such reactions can be complex on pyridinic systems.[8]
-
Cyclopropyl Ring: While generally stable, the strained cyclopropyl ring can undergo ring-opening reactions under certain harsh conditions (e.g., strong acids, hydrogenation), a property that is not typically exploited but should be considered.[9]
Applications in Medicinal Chemistry
The combination of the aminopyridine scaffold and a cyclopropyl substituent makes 2-Cyclopropylpyridin-4-amine a highly valuable building block in drug discovery. Both motifs are considered "privileged" structures that frequently appear in successful drug molecules.[10][11]
The Role of the Cyclopropyl Group
The cyclopropyl group is not merely a small alkyl substituent; its unique electronic and conformational properties are strategically employed to solve common drug development challenges.[11][12]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] This can increase a drug's half-life and reduce the formation of reactive metabolites.[9]
-
Potency and Selectivity: The rigid, three-dimensional nature of the ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and enhancing potency and selectivity for the biological target.[13]
-
Physicochemical Properties: It can act as a "lipophilic hydrogen bond donor" and modulate pKa, which can improve properties like cell permeability and reduce undesirable off-target effects.[11]
The Aminopyridine Scaffold
4-Aminopyridine derivatives are core structures in numerous pharmacologically active agents.[14] The pyridine nitrogen can serve as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor, allowing for critical interactions with biological targets like enzyme active sites or receptors.
Caption: Relationship between structural features and medicinal chemistry benefits.
Safety and Handling
As with any laboratory chemical, proper handling of 2-Cyclopropylpyridin-4-amine is essential. The following information is synthesized from safety data for the compound and related aminopyridines.
Hazard Identification
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Signal Word: Warning
(This information is based on available Safety Data Sheets for the compound).
Recommended Handling Protocols
A self-validating safety workflow should always be employed when handling this compound.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling and Storage:
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
2-Cyclopropylpyridin-4-amine represents a potent and versatile chemical scaffold for scientific research, particularly in the realm of drug development. Its unique combination of a metabolically robust cyclopropyl group and the pharmacologically privileged aminopyridine core provides a foundation for creating novel molecules with enhanced therapeutic properties. A thorough understanding of its chemical properties, reactivity, and safety considerations is paramount for any researcher aiming to leverage its potential in the laboratory.
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Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Synple Chem. [Link]
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Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]
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Zhou, F., Zhang, N., Xin, X., Zhang, X., Liang, Y., Zhang, R., & Dong, D. (2014). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Publishing. [Link]
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